3-(4-Benzoylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Benzoylphenyl)propanoic acid is a chemical compound with the molecular formula C16H14O3. It is a derivative of propanoic acid and features a benzoyl group attached to the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals, where it is used as a non-steroidal anti-inflammatory drug (NSAID) due to its analgesic and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Benzoylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-benzoylphenyl-acetonitrile with a methylating agent in a two-phase system. The mixture is then hydrolyzed to yield the desired product . Another method involves the use of double emulsification-solvent evaporation technique, which is beneficial for the preparation of nanoparticles .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of readily available starting materials and efficient reaction conditions to ensure high yield and purity. The process typically includes steps such as methylation, hydrolysis, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Benzoylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives. These products have various applications in pharmaceuticals and other industries .
Wissenschaftliche Forschungsanwendungen
3-(4-Benzoylphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, including its role as an anti-inflammatory agent.
Medicine: As an NSAID, it is used to treat pain and inflammation in conditions such as arthritis.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 3-(4-Benzoylphenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(4-Benzoylphenyl)propanoic acid include:
Ketoprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Naproxen: An NSAID used to treat pain and inflammation.
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which may result in different pharmacokinetic properties and efficacy profiles. Its unique benzoyl group attached to the phenyl ring can influence its interaction with biological targets and its overall therapeutic effects .
Eigenschaften
CAS-Nummer |
71388-83-5 |
---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
3-(4-benzoylphenyl)propanoic acid |
InChI |
InChI=1S/C16H14O3/c17-15(18)11-8-12-6-9-14(10-7-12)16(19)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,17,18) |
InChI-Schlüssel |
YEHLPDKAUGOAJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.